Pqdpflrfamide
CAS No.: 98495-35-3
Cat. No.: VC21540786
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 98495-35-3 |
---|---|
Molecular Formula | C44H61N11O10 |
Molecular Weight | 904.0 g/mol |
IUPAC Name | (3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
Standard InChI | InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Standard InChI Key | CLWGEQPXAKIVMA-NXBWRCJVSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Biochemical Properties
Molecular Characteristics
pQDPFLRFamide belongs to a specific subgroup of the FMRFamide-related peptides that feature extended N-terminal sequences compared to the tetrapeptide FMRFamide . The peptide's structure differs from FMRFamide in two significant ways: it has three additional amino acids at the N-terminus (pQDP), and it contains leucine instead of methionine at position 5 . The molecular properties of pQDPFLRFamide, including its hydrophobicity profile, isoelectric point, and charge distribution, are influenced by its unique amino acid composition. The presence of the negatively charged aspartic acid residue, the conformationally restrictive proline, and the hydrophobic leucine and phenylalanine residues all contribute to the peptide's distinctive biochemical properties and three-dimensional structure in solution.
Structural Conformation
Biological Activities
Cardioregulatory Effects
Receptor Binding and Distribution
Receptor Interactions
pQDPFLRFamide interacts with specific receptors in the neural and peripheral tissues of Helix aspersa. Binding studies using radiolabeled ligands have revealed that crude brain membranes of Helix contain at least two discernible binding sites (high and low affinity) for FMRFamide-related peptides . The interaction of pQDPFLRFamide with these receptors is influenced by both its N-terminal extension and the specific amino acid substitutions compared to FMRFamide. Structure-activity relationship studies have indicated that the dipeptide X-Asp at the N-terminus (where X represents the N-terminal amino acid) accounts for much of the differences in receptor potency compared to FMRFamide, with the substitution of leucine for methionine also contributing to some extent . The binding kinetics, association and dissociation rates, and affinity constants for pQDPFLRFamide provide valuable information about the molecular mechanisms underlying its biological effects.
Tissue Distribution
The distribution of pQDPFLRFamide receptors across Helix tissues shows a distinct pattern that correlates with the peptide's physiological roles. The highest levels of specific binding are observed in the brain, reproductive system, and digestive system of the snail . The heart demonstrates moderate binding levels, consistent with the peptide's cardioregulatory function, while lower binding values are detected in the oviduct and retractor muscles . This differential receptor distribution suggests tissue-specific roles for pQDPFLRFamide in various physiological processes, including neural signaling, reproduction, digestion, and cardiac regulation. The presence of pQDPFLRFamide and its receptors in multiple organ systems points to its function as a multi-target regulatory molecule within the complex neuroendocrine network of Helix aspersa.
Structure-Activity Relationships
Analogue Studies
To better understand the relationship between molecular structure and biological activity, researchers have synthesized and tested several analogues of pQDPFLRFamide. Three notable analogues—pQNPFLRFamide, pQDAibFLRFamide (where Aib represents aminoisobutyric acid), and pQDGFLRFamide—were designed with modifications at amino acid positions 2 and 3, which were hypothesized to be critical for maintaining the bioactive conformation of the heptapeptide . These analogues were evaluated for their ability to bind to receptors in membranes from Helix aspersa circumoesophageal ganglia and for their biological effects on various test systems, including the isolated Helix heart, the Helix tentacle retractor muscle, and the extensor-tibiae neuromuscular preparation of the locust Schistocerca gregaria . The results from these studies have provided valuable insights into the structural determinants of pQDPFLRFamide bioactivity.
N-Terminal Modifications
The substitution of asparagine for aspartic acid at position 2 (creating pQNPFLRFamide) and the replacement of proline with aminoisobutyric acid at position 3 (creating pQDAibFLRFamide) were found to be relatively conservative modifications that largely preserved the heptapeptide-like biological activity of the parent compound . In contrast, the substitution of glycine for proline at position 3 (creating pQDGFLRFamide) produced more dramatic effects, significantly improving the binding affinity of the peptide for FMRFamide receptors and conferring characteristic FMRFamide-like biological activity . These findings suggest that the conformational constraint imposed by proline at position 3 may be a key factor in determining the specific receptor binding properties and biological activities of pQDPFLRFamide. The N-terminal structure-activity relationships (SAR) of the Helix heptapeptides (X-DPFLRFamide) further indicate that the dipeptide X-Asp produces most of the loss in potency at FMRFamide receptors in Helix brain, with the substitution of leucine for methionine accounting for some additional effects .
Physiological Significance
Role as a Neurohormone
The presence of pQDPFLRFamide in the hemolymph of Helix aspersa at concentrations sufficient to stimulate cardiac activity strongly supports its function as a circulating neurohormone . As a member of the FMRFamide-related peptide family, pQDPFLRFamide likely contributes to the complex neuroendocrine regulation of multiple physiological processes in mollusks. Its potent cardioregulatory effects suggest a primary role in the control of heart rate and contractility, potentially as part of the adaptive response to changing environmental or physiological demands. The peptide may also serve as a neuromodulator within the central nervous system, influencing synaptic transmission and neural circuit function. The identification of pQDPFLRFamide in both neural tissues (ganglia) and peripheral organs indicates its involvement in integrated physiological responses coordinated across multiple body systems.
Evolutionary Context
pQDPFLRFamide belongs to the broader RFamide peptide superfamily, which has a remarkable evolutionary history spanning across diverse animal phyla . The superfamily of RFamide peptides in vertebrates has been divided into five families: kisspeptin, QFRP (including 26RFa), LPXRFa (including gonadotropin-inhibitory hormone), PQRFa (including neuropeptide FF), and prolactin-releasing peptide . The first member of this family to be characterized was FMRFamide, isolated from the ganglia of the clam Macrocallista nimbosa in 1977 . Since then, numerous RFamide peptides have been identified in representative species across all major phyla, highlighting the ancient origin and evolutionary conservation of this signaling system. The presence of specialized forms like pQDPFLRFamide in mollusks represents lineage-specific adaptations that have evolved to meet the particular physiological needs of these organisms.
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